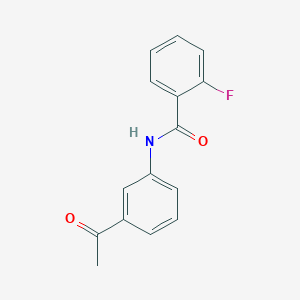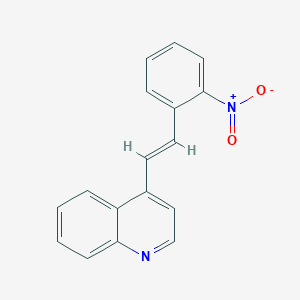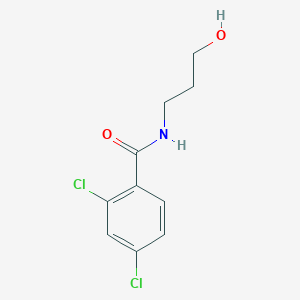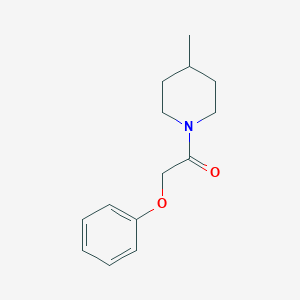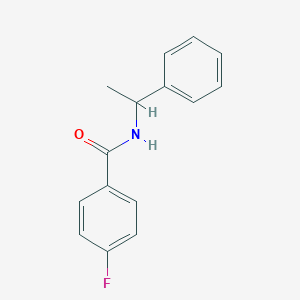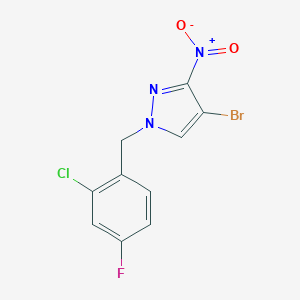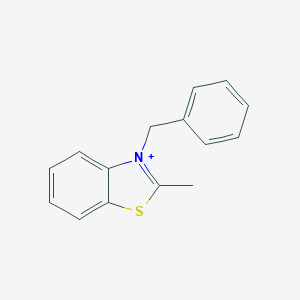![molecular formula C18H13IN2O3S B261559 N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as SBI-0640756, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, including cancer treatment and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the inhibition of PLK1 and GSK3β enzymes. PLK1 is a key regulator of cell division, and its inhibition by this compound induces cell cycle arrest and apoptosis in cancer cells. GSK3β is a key enzyme involved in the pathogenesis of Alzheimer's disease, and its inhibition by this compound reduces the accumulation of amyloid beta plaques and tau protein, which are hallmarks of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of PLK1 and GSK3β enzymes. In cancer cells, inhibition of PLK1 by this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In Alzheimer's disease, inhibition of GSK3β by this compound reduces the accumulation of amyloid beta plaques and tau protein, which are hallmarks of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its specificity for PLK1 and GSK3β enzymes, which makes it a potential therapeutic agent for cancer treatment and neurodegenerative diseases. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is to explore its potential as a therapeutic agent for other types of cancer and neurodegenerative diseases. Another direction is to improve its solubility and bioavailability for better in vivo administration. Additionally, the development of this compound analogs with improved pharmacological properties could lead to the discovery of more potent and selective PLK1 and GSK3β inhibitors.
Métodos De Síntesis
The synthesis method for N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves a multistep process that starts with the reaction of 4-iodoaniline with 2-nitrobenzaldehyde to form an intermediate product. This intermediate is then reduced to form the corresponding amine, which is further reacted with 6-chloro-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-3-sulfonamide to yield the final product this compound.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment and neurodegenerative diseases. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells by targeting the Polo-like kinase 1 (PLK1) enzyme. PLK1 is a key regulator of cell division and is overexpressed in many types of cancer cells. Inhibition of PLK1 by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
In neurodegenerative diseases, this compound has shown potential as a therapeutic agent for the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β), which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Inhibition of GSK3β by this compound has been shown to reduce the accumulation of amyloid beta plaques and tau protein, which are hallmarks of Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H13IN2O3S |
|---|---|
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
N-(4-iodophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C18H13IN2O3S/c1-21-15-9-10-16(13-3-2-4-14(17(13)15)18(21)22)25(23,24)20-12-7-5-11(19)6-8-12/h2-10,20H,1H3 |
Clave InChI |
SBCWSZZDPXMGCI-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)I)C=CC=C3C1=O |
SMILES canónico |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)I)C=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)




